(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine is a chemical compound with the molecular formula and a molecular weight of 161.20 g/mol. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. Its CAS number is 1934414-20-6, indicating its unique identification in chemical databases. The compound is characterized by a pyrrole ring fused with a pyridine ring, which contributes to its structural complexity and potential reactivity in various chemical processes .
The primary source of information regarding this compound comes from chemical databases such as Chemsrc and Ambeed, which provide detailed specifications including molecular structure, synthesis methods, and physical properties. The classification of this compound falls under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is also categorized as an amine due to the presence of the methanamine group .
The synthesis of (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine can be achieved through various methods, typically involving the reaction of suitable pyrrole and pyridine derivatives. One common approach involves:
Technical details regarding specific reaction conditions (temperature, solvent choice, catalysts) are crucial for optimizing yield and purity but are not extensively documented in available literature .
The molecular structure of (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine features:
The structural representation can be visualized through molecular modeling software or chemical drawing tools. The compound's InChI key is provided for database searches: InChI=1S/C9H11N3/c1-7-5-8(10)12-9(7)11-6-3-2/h5-6H,2-4,10-11H2,1H3
.
Key data points include:
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine can participate in various chemical reactions typical of amines and heterocycles:
Technical details regarding reaction conditions are essential for successful transformations but require further exploration in specialized literature .
Further studies are needed to elucidate specific mechanisms and biological interactions associated with this compound .
While specific physical properties such as melting point and boiling point remain largely undocumented for (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine, it is generally expected that:
Chemical properties include:
Further experimental data would provide a clearer understanding of these properties .
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine has potential applications in various scientific fields:
Current research may explore its efficacy and safety profiles in biological systems to establish its practical applications further .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4